molecular formula C19H16FN3OS B3733149 4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

Cat. No.: B3733149
M. Wt: 353.4 g/mol
InChI Key: ZBQAVSXATYKLQP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a pyrazole ring with a thiazepine ring, making it a valuable target for synthetic organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one typically involves a multi-component reaction. One efficient method involves the reaction of appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in an aqueous medium under sonication . This green and convenient approach provides high yields and excellent functional group tolerance without the need for a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multi-component reactions can be scaled up for industrial applications, ensuring efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzothiazepines: These compounds share a similar thiazepine ring structure and have been studied for their pharmacological properties.

    Pyrazole Derivatives: Compounds containing the pyrazole ring are also of interest due to their biological activity.

Uniqueness

4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is unique due to its combination of a pyrazole and thiazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-12-17-18(14-9-5-6-10-15(14)20)25-11-16(24)21-19(17)23(22-12)13-7-3-2-4-8-13/h2-10,18H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQAVSXATYKLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Reactant of Route 2
4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Reactant of Route 3
4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Reactant of Route 4
4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Reactant of Route 5
4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Reactant of Route 6
4-(2-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

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